molecular formula C12H16N2O2 B2598278 2-(4-Aminopiperidine-1-carbonyl)phenol CAS No. 926246-67-5

2-(4-Aminopiperidine-1-carbonyl)phenol

Cat. No.: B2598278
CAS No.: 926246-67-5
M. Wt: 220.272
InChI Key: ICZMYPAEUHZWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidine-1-carbonyl)phenol typically involves the reaction of 4-aminopiperidine with phenol under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl linkage between the piperidine and phenol moieties . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidine-1-carbonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine and phenol derivatives.

Scientific Research Applications

2-(4-Aminopiperidine-1-carbonyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidine-1-carbonyl)phenol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopiperidine-1-carbonyl)aniline
  • 2-(4-Aminopiperidine-1-carbonyl)benzene
  • 2-(4-Aminopiperidine-1-carbonyl)toluidine

Uniqueness

2-(4-Aminopiperidine-1-carbonyl)phenol is unique due to the presence of both a phenolic and a piperidine moiety, which imparts distinct chemical and biological properties. The phenolic group contributes to its reactivity in oxidation and substitution reactions, while the piperidine moiety enhances its potential as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15/h1-4,9,15H,5-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZMYPAEUHZWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.